1-[(3-Hydroxyphenyl)methyl]azetidin-3-ol
Descripción
1-[(3-Hydroxyphenyl)methyl]azetidin-3-ol is a nitrogen-containing heterocyclic compound featuring a three-membered azetidine ring substituted with a hydroxyphenylmethyl group at position 1 and a hydroxyl group at position 3. The azetidine scaffold is structurally compact, offering unique conformational constraints that influence its interactions with biological targets. The 3-hydroxyphenyl substituent introduces hydrogen-bonding capabilities, which are critical for receptor binding in pharmacological contexts.
Its physicochemical properties, such as solubility and metabolic stability, are influenced by the hydroxyl groups, distinguishing it from non-polar analogs.
Propiedades
Número CAS |
1519313-89-3 |
|---|---|
Fórmula molecular |
C10H13NO2 |
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
1-[(3-hydroxyphenyl)methyl]azetidin-3-ol |
InChI |
InChI=1S/C10H13NO2/c12-9-3-1-2-8(4-9)5-11-6-10(13)7-11/h1-4,10,12-13H,5-7H2 |
Clave InChI |
HPGUAPZRSGAQMX-UHFFFAOYSA-N |
SMILES |
C1C(CN1CC2=CC(=CC=C2)O)O |
SMILES canónico |
C1C(CN1CC2=CC(=CC=C2)O)O |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Azetidin-3-ol vs. Piperidine Derivatives
- JDTic : A piperidine-based kappa-opioid receptor (KOR) antagonist containing a 3-hydroxyphenyl group. Despite structural differences (six-membered vs. three-membered ring), both compounds share the 3-hydroxyphenyl motif, which is critical for KOR antagonism. JDTic exhibits prolonged in vivo activity (>28 days) due to functional disruption of KOR signaling via c-Jun N-terminal kinase (JNK) activation . In contrast, azetidin-3-ol derivatives with smaller rings may exhibit faster clearance but improved selectivity for peripheral targets.
Hydroxyphenyl Substitution vs. Halogenated Analogs
- The 3-hydroxyphenyl group in the target compound facilitates hydrogen bonding with residues like Tyr56 and Asp122 in protein targets (e.g., PD-L1 inhibitors) .
Benzhydryl vs. Hydroxyphenylmethyl Substitution
- The benzhydryl group in 1-Benzhydrylazetidin-3-ol increases lipophilicity (LogP ~2.5) compared to the target compound (LogP ~1.2), favoring CNS-targeting applications.
Table 2: Pharmacological Profiles
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
